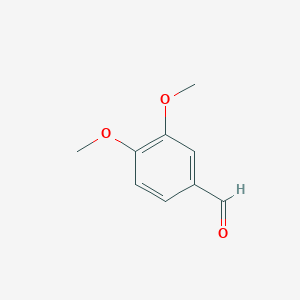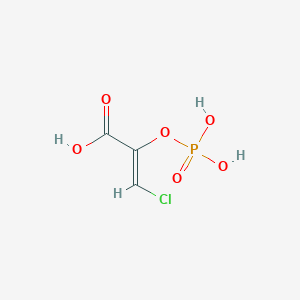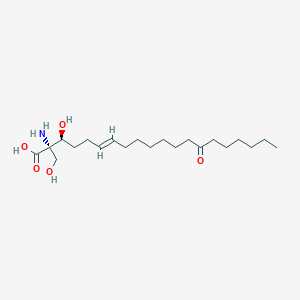
Mycestericin D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mycestericin D is a unique compound that is derived from the fermentation of a fungus known as Mycelia sterilia. This compound has gained significant attention in recent years due to its potential pharmacological properties. Mycestericin D is a member of the polyketide family of compounds and has demonstrated significant antitumor activity against several cancer cell lines.
Mecanismo De Acción
The mechanism of action of Mycestericin D is not fully understood. However, it has been proposed that the compound induces apoptosis (programmed cell death) in cancer cells by activating caspases, which are enzymes involved in the process of apoptosis. Mycestericin D has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which may contribute to its antitumor activity.
Efectos Bioquímicos Y Fisiológicos
Mycestericin D has been found to modulate several biochemical and physiological processes. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. Mycestericin D has also been found to inhibit the activity of topoisomerase II, which may contribute to its antitumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Mycestericin D is its potent antitumor activity against several cancer cell lines. This makes it an attractive candidate for further investigation as a potential anticancer agent. However, one limitation of Mycestericin D is its low yield from the fermentation process. This makes it challenging to obtain large quantities of the compound for further research.
Direcciones Futuras
There are several future directions for the investigation of Mycestericin D. One area of interest is the development of more efficient methods for the synthesis and purification of the compound. This would enable researchers to obtain larger quantities of the compound for further investigation. Another area of interest is the investigation of the mechanism of action of Mycestericin D. This would provide a better understanding of how the compound induces apoptosis in cancer cells and may lead to the development of more effective anticancer agents. Finally, the investigation of the potential antibacterial and antifungal properties of Mycestericin D may lead to the development of new antibiotics and antifungal agents.
Conclusion
Mycestericin D is a unique compound that has gained significant attention in recent years due to its potential pharmacological properties. It has demonstrated significant antitumor activity against several cancer cell lines and has shown potential as an anti-inflammatory agent. Mycestericin D has also been investigated for its antibacterial and antifungal properties. While the compound has several advantages, such as its potent antitumor activity, it also has limitations, such as its low yield from the fermentation process. Further investigation is needed to develop more efficient methods for the synthesis and purification of the compound and to investigate its mechanism of action and potential antibacterial and antifungal properties.
Métodos De Síntesis
Mycestericin D is produced by the fermentation of Mycelia sterilia. The fermentation process involves the growth of the fungus in a nutrient-rich medium under specific conditions. The compound is then extracted from the fermentation broth using various extraction methods, such as solvent extraction or solid-phase extraction. The extracted compound is then purified using chromatography techniques, such as high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC). The final product is a white powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
Mycestericin D has demonstrated significant antitumor activity against several cancer cell lines, such as liver cancer, breast cancer, and lung cancer. It has also shown potential as an anti-inflammatory agent and has been found to inhibit the production of pro-inflammatory cytokines. Mycestericin D has also been investigated for its antibacterial and antifungal properties.
Propiedades
Número CAS |
157183-67-0 |
|---|---|
Nombre del producto |
Mycestericin D |
Fórmula molecular |
C21H39NO5 |
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
(E,2S,3S)-2-amino-3-hydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid |
InChI |
InChI=1S/C21H39NO5/c1-2-3-4-11-14-18(24)15-12-9-7-5-6-8-10-13-16-19(25)21(22,17-23)20(26)27/h8,10,19,23,25H,2-7,9,11-17,22H2,1H3,(H,26,27)/b10-8+/t19-,21-/m0/s1 |
Clave InChI |
CYGFHEVFZXDUGH-OQOWPKNGSA-N |
SMILES isomérico |
CCCCCCC(=O)CCCCCC/C=C/CC[C@@H]([C@@](CO)(C(=O)O)N)O |
SMILES |
CCCCCCC(=O)CCCCCCC=CCCC(C(CO)(C(=O)O)N)O |
SMILES canónico |
CCCCCCC(=O)CCCCCCC=CCCC(C(CO)(C(=O)O)N)O |
Sinónimos |
mycestericin D mycestericin E |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



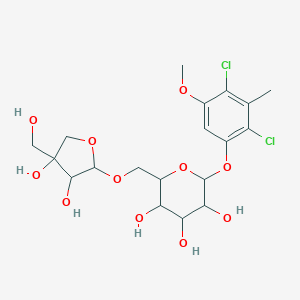
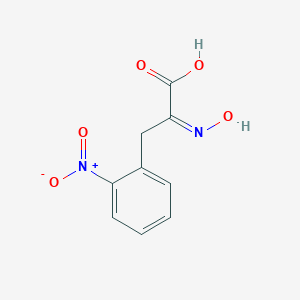
![3-oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B141036.png)
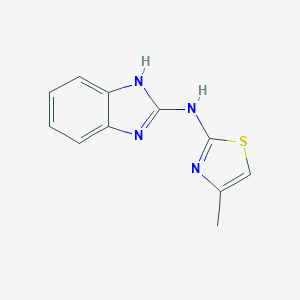
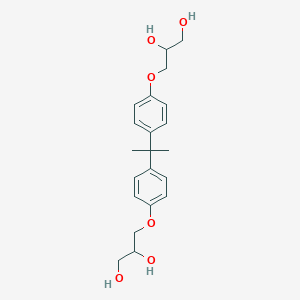
![4-methyl-6-[(1E,3E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]pyran-2-one](/img/structure/B141040.png)
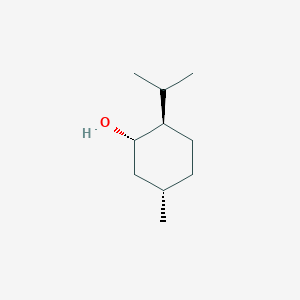
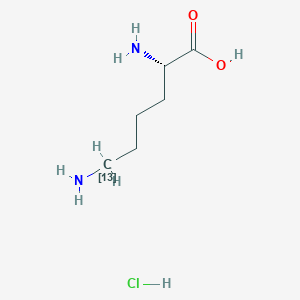
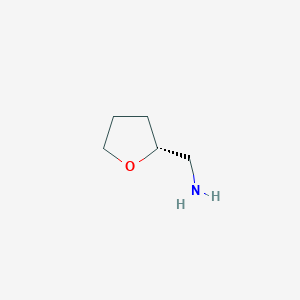
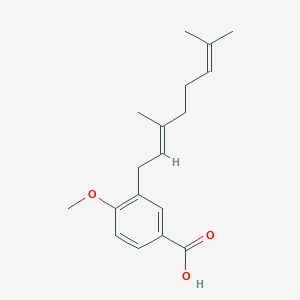
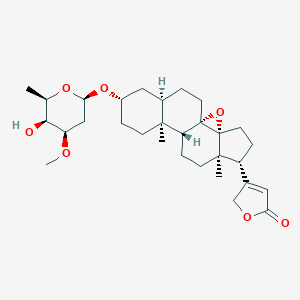
![[(1R,3S)-3-aminocyclopentyl]methanol](/img/structure/B141055.png)
